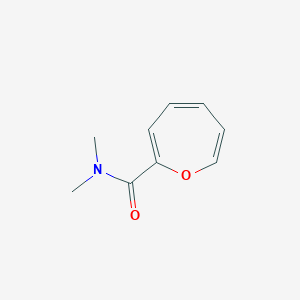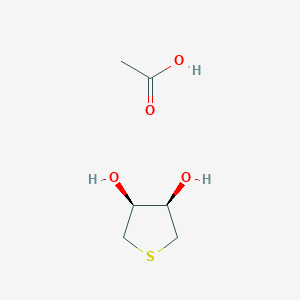![molecular formula C24H30O3Si B14200919 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one CAS No. 918129-25-6](/img/structure/B14200919.png)
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one is a synthetic organic compound with a complex structure It features a furanone core, a hexyl side chain, a methoxy group, and a silyl group substituted with diphenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the furanone core through a cyclization reaction. The hexyl side chain can be introduced via alkylation, and the methoxy group can be added through methylation. The silyl group is then introduced using a silylation reagent, such as chloromethyl(diphenyl)silane, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furanone core can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3-Hexyl-5-methoxy-5-[methyl(phenyl)silyl]furan-2(5H)-one: Similar structure but with a phenyl group instead of diphenyl.
3-Hexyl-5-methoxy-5-[methyl(trimethylsilyl)]furan-2(5H)-one: Similar structure but with a trimethylsilyl group instead of diphenylsilyl.
3-Hexyl-5-methoxy-5-[methyl(tert-butyl)silyl]furan-2(5H)-one: Similar structure but with a tert-butyl group instead of diphenylsilyl.
Uniqueness
The uniqueness of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the diphenylsilyl group, in particular, may influence its reactivity and interactions with other molecules.
Properties
CAS No. |
918129-25-6 |
|---|---|
Molecular Formula |
C24H30O3Si |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2-one |
InChI |
InChI=1S/C24H30O3Si/c1-4-5-6-9-14-20-19-24(26-2,27-23(20)25)28(3,21-15-10-7-11-16-21)22-17-12-8-13-18-22/h7-8,10-13,15-19H,4-6,9,14H2,1-3H3 |
InChI Key |
RLLJRCYRRMLMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(OC1=O)(OC)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


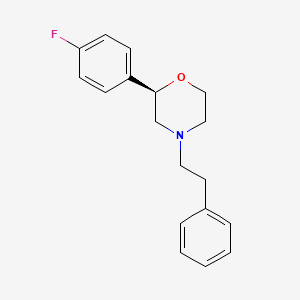

![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
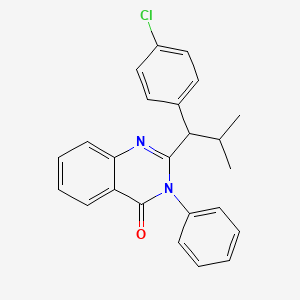
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
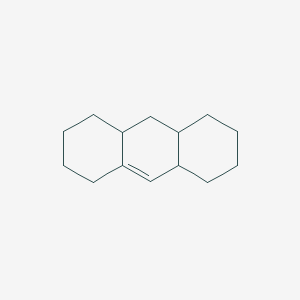
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

